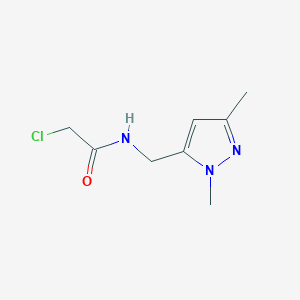![molecular formula C14H16ClN3O2 B7459138 5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)
5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide, commonly known as CEP-33779, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. It belongs to the class of benzamide compounds and has a molecular weight of 343.8 g/mol.
Mechanism of Action
CEP-33779 acts as a potent inhibitor of the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This leads to the downregulation of various downstream genes that are involved in cell proliferation, survival, and angiogenesis. Additionally, CEP-33779 has been found to induce the expression of pro-apoptotic genes such as Bax and downregulate anti-apoptotic genes such as Bcl-2, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEP-33779 has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-10. It has also been shown to enhance the immune response against cancer cells by increasing the production of cytotoxic T cells and natural killer cells. In addition, CEP-33779 has been found to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Advantages and Limitations for Lab Experiments
CEP-33779 has several advantages as a potential therapeutic agent, including its high potency and specificity for STAT3 inhibition, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and anti-angiogenic effects. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for the research and development of CEP-33779. One area of interest is the use of CEP-33779 in combination with other cancer therapies such as chemotherapy and radiation therapy. Another potential direction is the development of more potent and selective inhibitors of STAT3 that may have fewer side effects and greater therapeutic efficacy. Additionally, further research is needed to elucidate the precise mechanisms of action of CEP-33779 and its potential applications in other disease conditions.
Synthesis Methods
The synthesis of CEP-33779 involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-ethylpyrazole-3-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(2-aminoethyl)pyridine to yield CEP-33779.
Scientific Research Applications
CEP-33779 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of the transcription factor STAT3, which is known to play a critical role in the development and progression of various types of cancer. Inhibition of STAT3 activity has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells.
properties
IUPAC Name |
5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-18-11(6-7-17-18)9-16-14(19)12-8-10(15)4-5-13(12)20-2/h4-8H,3,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIXXAIHEXZYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)





![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)

![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)